molecular formula C13H27ClN2 B1471520 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine hydrochloride CAS No. 1864056-23-4

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine hydrochloride

Cat. No.: B1471520
CAS No.: 1864056-23-4
M. Wt: 246.82 g/mol
InChI Key: VMCVAXNTNCTAFT-UHFFFAOYSA-N
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Description

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H27ClN2 and a molecular weight of 246.82 . It belongs to a class of organic compounds featuring piperidine and piperazine rings, which are privileged structures in medicinal chemistry and drug discovery . The piperidine scaffold is a ubiquitous building block found in numerous pharmaceuticals and fine chemicals due to its significant role in biological activity . This specific compound, presented as a hydrochloride salt to enhance stability and solubility, serves as a valuable synthetic intermediate or building block in organic synthesis. Researchers utilize such compounds in the development of novel therapeutic agents, particularly because the piperidine and piperazine structural motifs are frequently present in molecules with diverse pharmacological profiles . Its applications are primarily in industrial and scientific research settings. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-ethyl-4-(piperidin-4-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.ClH/c1-2-15-9-5-13(6-10-15)11-12-3-7-14-8-4-12;/h12-14H,2-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCVAXNTNCTAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with piperidine derivatives, which are known for their pharmacological applications . The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to modulation of their activity. This compound can act as an inhibitor or activator, depending on the context of the biochemical reaction.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperidine derivatives, including this compound, can modulate the activity of key signaling molecules, leading to altered cellular responses . This compound can also impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been suggested that the compound exerts its effects through a series of successive protonations and stereoselective enamine protonation . These interactions can lead to the modulation of enzyme activity, either by inhibiting or activating specific enzymes, and can also result in changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that piperidine derivatives can exhibit varying degrees of stability, which can influence their long-term effects on cellular function . In vitro and in vivo studies have demonstrated that the compound can have sustained effects on cellular processes, but these effects may diminish over time due to degradation or other factors.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell . The compound’s metabolism may involve oxidation, reduction, or other chemical modifications that influence its activity and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biochemical effects.

Biological Activity

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H20N2Cl\text{C}_{13}\text{H}_{20}\text{N}_2\text{Cl}

This compound features a piperidine core, which is known for its versatility in drug design and its role in modulating biological activity.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. Research indicates that piperidine compounds can inhibit various viruses, including influenza and coronaviruses. For instance, a study evaluated the antiviral activity against the H1N1 influenza virus, demonstrating that certain piperidine analogs exhibit low micromolar activity, suggesting a promising avenue for therapeutic development against viral infections .

2. Antimycobacterial Activity

Piperidine derivatives have also been explored for their antimycobacterial properties, particularly against Mycobacterium tuberculosis. A high-throughput screening of piperidine-based compounds revealed several analogs with significant activity against M. tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range . This suggests that this compound may have similar potential.

3. Neuropharmacological Effects

The neuropharmacological profile of piperidine compounds is another area of active research. Compounds with a piperidine structure have shown promise in treating neurological disorders such as Alzheimer's disease. They often act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition can enhance cholinergic signaling, which is beneficial for cognitive functions .

Case Study 1: Antiviral Screening

In a study focused on antiviral agents, several piperidine derivatives were synthesized and tested for their ability to inhibit viral replication. Among these, this compound was included in a broader library of compounds evaluated against HCoV-229E. The results indicated that modifications at the piperidinyl moiety significantly affected antiviral potency, with some derivatives achieving promising efficacy .

Case Study 2: Antimycobacterial Activity

Another significant study investigated the activity of various piperidine derivatives against M. tuberculosis. The compound was part of a series that included modifications aimed at enhancing solubility and potency. Results showed that specific structural changes could lead to improved MIC values, indicating that this compound might be optimized through similar strategies .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedMIC/IC50 ValuesReference
AntiviralThis compoundLow µM
AntimycobacterialVarious piperidine derivatives2.0 µM - 6.3 µM
NeuropharmacologicalPiperidine analogsIC50 < 10 µM

Scientific Research Applications

Biochemical Properties

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine hydrochloride interacts with various biomolecules, influencing several biochemical pathways. Its molecular structure allows it to bind with enzymes and proteins, impacting cellular processes such as gene expression and metabolism. The compound's stability and degradation characteristics are essential for its efficacy in laboratory settings.

Antiviral Activity

Research indicates that piperidine derivatives can inhibit viral replication. For instance, studies have shown that this compound exhibits antiviral properties against viruses such as H1N1 influenza and coronaviruses. In a specific case study, modifications to the piperidinyl moiety significantly enhanced antiviral potency against HCoV-229E, suggesting a promising avenue for therapeutic development against viral infections .

Antimycobacterial Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis. A high-throughput screening of piperidine-based compounds revealed several analogs with significant activity against M. tuberculosis, indicating that this compound may possess similar properties .

Neuropharmacological Effects

In the realm of neuropharmacology, this compound has shown potential in treating neurological disorders such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enhances cholinergic signaling, which is beneficial for cognitive functions .

Case Study 1: Antiviral Screening

In a study focused on synthesizing antiviral agents, this compound was part of a broader library tested against HCoV-229E. Results indicated that structural modifications significantly affected antiviral efficacy, highlighting the importance of chemical structure in drug design .

Case Study 2: Antimycobacterial Activity

Another study investigated various piperidine derivatives against M. tuberculosis, where this compound was included in a series aimed at enhancing solubility and potency. Results showed that specific structural changes could lead to improved minimum inhibitory concentrations (MIC), suggesting optimization strategies for this compound .

Summary of Biological Activities

Activity Type Potential Effects References
AntiviralInhibits replication of viruses like H1N1 and coronaviruses
AntimycobacterialSignificant activity against M. tuberculosis
NeuropharmacologicalInhibits AChE and BuChE; potential for Alzheimer's treatment

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and pharmacological distinctions between the target compound and related piperidine derivatives:

Compound Name Molecular Formula Substituents Pharmacological Activity Applications References
1-Ethyl-4-(piperidin-4-ylmethyl)piperidine HCl C₁₃H₂₅ClN₂ 1-Ethyl, 4-(piperidin-4-ylmethyl) Not explicitly stated (potential CNS) Research/Pharmaceutical development
Donepezil HCl C₂₄H₂₉NO₃·HCl 1-Benzyl, 4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl] AChE inhibition Alzheimer’s disease treatment
Meperidine HCl C₁₅H₂₁NO₂·HCl 1-Methyl, 4-phenyl, 4-carbethoxy μ-opioid receptor agonism Analgesic (Schedule II controlled)
4-(4-Chlorophenyl)-4-ethylpiperidine HCl C₁₃H₁₉Cl₂N 4-Ethyl, 4-(4-chlorophenyl) Not explicitly stated Research (structural analog)
1-(4-Piperidinylmethyl)piperidine diHCl hydrate C₁₁H₂₄Cl₂N₂O 1-(Piperidin-4-ylmethyl), dihydrochloride hydrate Not explicitly stated Biochemical intermediates
Key Observations:
  • The absence of an aromatic ring (e.g., phenyl in Meperidine) or ester group (e.g., carbethoxy in Meperidine) in the target compound suggests distinct receptor interactions, likely reducing opioid activity .
  • Pharmacological Profiles: Donepezil’s AChE inhibition is attributed to its indanone and benzyl substituents, which are absent in the target compound .

Physical and Chemical Properties

  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, Meperidine HCl is crystalline and water-soluble, similar to the target compound .
  • Stability : Hydrochloride salts improve stability under storage. Donepezil HCl, for instance, remains stable for years under recommended conditions , suggesting analogous stability for the target compound.

Q & A

Q. What synthetic methodologies are commonly employed for 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine hydrochloride?

The compound is typically synthesized via Mannich reactions or nucleophilic substitution using piperidine derivatives. For example, similar piperidinyl compounds are synthesized by reacting amines with ketones in the presence of paraformaldehyde under reflux conditions, yielding products with high purity (87–98%) after purification via column chromatography . A related protocol involves suspending intermediates in methanol-water mixtures, followed by refluxing and purification using silica gel chromatography (chlorform:methanol:NH₃ = 96:4:0.4) .

Q. What purification techniques ensure high-purity yields of this compound?

Silica gel column chromatography is widely used, with solvent systems like chloroform-methanol-ammonia mixtures (e.g., 96:4:0.4) to isolate the target compound . Recrystallization from ethanol or aqueous solutions is also effective for final purification .

Q. Which analytical methods validate the structural integrity of the compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are critical. For example, ¹H NMR can confirm substituent positions via coupling constants (e.g., δ 2.8–3.2 ppm for piperidinyl protons) , while HPLC-MS detects impurities ≤0.1% .

Q. What safety protocols are essential during handling?

Use fume hoods , nitrile gloves , and protective eyewear . Avoid inhalation/ingestion; in case of exposure, rinse eyes/skin with water for 15 minutes and seek medical aid. Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products during synthesis?

Control of pH, temperature, and stoichiometry minimizes side reactions. For instance, maintaining a pH 8–9 with sodium acetate during nucleophilic substitution prevents unwanted sulfonation . Slow addition of reagents and low-temperature stirring (0–5°C) also suppress dimerization .

Q. How to design experiments to evaluate receptor-binding affinity?

Use radioligand displacement assays (e.g., with ³H-labeled opioids) on neuronal cell membranes. Compare IC₅₀ values against reference compounds like meperidine (a Schedule II opioid) to quantify binding potency . Molecular docking simulations can predict interactions with μ-opioid receptors .

Q. What strategies resolve contradictions in metabolic stability data?

Cross-validate assays using hepatic microsomes (human/rat) and LC-MS/MS quantification . For inconsistent results, test metabolite formation under varied CYP450 conditions (e.g., CYP3A4 vs. CYP2D6 dominance) . Adjust experimental parameters like incubation time (30–120 min) to capture kinetic differences .

Q. How to quantify impurities in synthesized batches?

HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) are optimal. Reference standards (e.g., 1-Methyl-4-phenylpiperidine hydrochloride) enable peak identification, while gradient elution (acetonitrile:ammonium formate) resolves polar impurities . Validate methods per ICH Q3A guidelines .

Q. Which in vitro models are suitable for neuropharmacological studies?

Primary neuronal cultures and SH-SY5Y neuroblastoma cells are used to assess effects on neurite outgrowth or apoptosis. For example, evaluate neuroprotection under oxidative stress (H₂O₂-induced) using viability assays (MTT) and caspase-3 activity .

Q. How to stabilize the compound for long-term storage?

Lyophilize the hydrochloride salt and store in argon-purged vials at -20°C . Avoid repeated freeze-thaw cycles; monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-4-(piperidin-4-ylmethyl)piperidine hydrochloride
Reactant of Route 2
1-Ethyl-4-(piperidin-4-ylmethyl)piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.